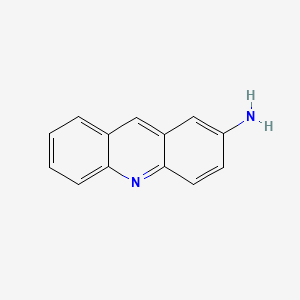

2-Aminoacridine

Vue d'ensemble

Description

2-Aminoacridine is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Acridin-2-amine, also known as 2-Aminoacridine, is a derivative of acridine that has been actively researched over the years for its potential therapeutic applications . This article provides a comprehensive overview of the mechanism of action of Acridin-2-amine.

Target of Action

The primary targets of Acridin-2-amine are DNA and related enzymes . The compound is known to intercalate into double-stranded DNA, which is facilitated by its planar form . This interaction with DNA and related enzymes is principally responsible for the mode of action of Acridin-2-amine .

Mode of Action

Acridin-2-amine interacts with its targets primarily through DNA intercalation . This process involves the insertion of the planar acridine molecule between the base pairs of the DNA double helix . This intercalation, which is driven by charge transfer and π-stacking interactions, eventually causes the helical structure of the DNA to unwind .

Biochemical Pathways

The intercalation of Acridin-2-amine into DNA affects various biological processes involving DNA and related enzymes . This can lead to disruptions in DNA replication and transcription, thereby affecting the normal functioning of cells . The exact biochemical pathways affected by Acridin-2-amine and their downstream effects are subject to ongoing research.

Pharmacokinetics

The pharmacokinetics of Acridin-2-amine involves balancing processes such as absorption, distribution, metabolism, and excretion (ADME) . These processes are crucial for the proper action of the drug . For instance, the ability of Acridin-2-amine to penetrate the blood-brain barrier is important for the treatment of CNS tumors or neurodegenerative diseases . The pharmacokinetic profile of Acridin-2-amine can be improved by conjugation with various nanoobjects such as liposomes or dendrimers .

Result of Action

The intercalation of Acridin-2-amine into DNA can lead to disruptions in DNA replication and transcription, thereby affecting the normal functioning of cells . This can result in the inhibition of cell growth and proliferation, making Acridin-2-amine a potential therapeutic agent for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .

Action Environment

The action, efficacy, and stability of Acridin-2-amine can be influenced by various environmental factors . For instance, the photocatalytic activity of Acridin-2-amine can be enhanced when used in concert with copper and Brønsted acid catalytic processes . This can facilitate previously inaccessible homogeneous photocatalytic reactions, providing a streamlined segue to a wide range of amines and nonproteinogenic α-amino acids .

Analyse Biochimique

Biochemical Properties

Acridin-2-amine plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The planar structure of Acridin-2-amine allows it to intercalate into double-stranded DNA, which is driven by charge transfer and π-stacking interactions . This interaction can influence various biological processes involving DNA and related enzymes .

Cellular Effects

Acridin-2-amine has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Acridin-2-amine derivatives have shown high cytotoxic activity against cancer cell lines . They are known to inhibit topoisomerase or telomerase enzymes, which can lead to apoptosis and cell death .

Molecular Mechanism

The molecular mechanism of Acridin-2-amine involves its interaction at the molecular level with biomolecules. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Acridin-2-amine derivatives can act as DNA intercalators, disrupting the normal function of DNA and leading to cell death .

Transport and Distribution

Acridin-2-amine is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, affecting its localization or accumulation. For instance, Acridin-2-amine derivatives have been shown to penetrate the blood-brain barrier, yielding peak concentrations in the brain .

Activité Biologique

2-Aminoacridine, a derivative of acridine, has garnered attention in the scientific community due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an amino group at the second position of the acridine ring. This structural feature is critical as it influences the compound's interaction with biological targets, including DNA and various enzymes. The compound exhibits unique solvatochromic properties, which are influenced by solvent polarity and the electron-donating ability of the amino group .

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. It has been shown to be effective against a range of bacteria and fungi. For instance, studies have indicated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. It interacts with DNA through intercalation, leading to the inhibition of DNA replication and transcription. This action is particularly relevant in cancer therapy, where targeting rapidly dividing cells is crucial. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells .

1. Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on MCF-7 cells using an MTT assay. The results indicated an IC50 value of approximately 50 μM, demonstrating moderate cytotoxicity against these cells. Furthermore, molecular docking studies suggested that this compound forms hydrogen bonds with key residues in target proteins involved in cancer progression .

2. Antimicrobial Properties

In another investigation, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 25 μg/mL, indicating potent antibacterial activity .

Comparative Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to other acridine derivatives:

Applications De Recherche Scientifique

Medicinal Chemistry

Neuroprotective and Antiviral Properties

2-Aminoacridine has been investigated for its potential neuroprotective effects, especially in the context of neurodegenerative diseases like Alzheimer's disease. Recent studies have highlighted its ability to bind to amyloid-beta aggregates, which are implicated in Alzheimer's pathology. For instance, 125I-labeled acridines demonstrated high affinities for these aggregates, suggesting potential use as imaging agents in living brain tissues . Furthermore, its antiviral activity has been noted against various viral pathogens, reinforcing its therapeutic potential.

Cancer Therapy

Anticancer Activity

The compound exhibits significant anticancer properties through various mechanisms. It has been shown to inhibit topoisomerase II (TOPOII), an enzyme critical for DNA replication and repair. A study involving non-small cell lung cancer (NSCLC) demonstrated that this compound derivatives could suppress cell proliferation and induce apoptosis at effective concentrations ranging from 8.15 to 42.09 μM. Notably, when combined with cisplatin, these compounds enhanced the cytotoxic effects against cancer cells, suggesting a promising avenue for combination therapies .

Case Study: NSCLC Treatment

| Compound | EC50 (μM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound Derivative A | 8.15 | A549 | TOPOII Inhibition |

| This compound Derivative B | 17.65 | H460 | Apoptosis Induction |

This table summarizes the effective concentrations of different derivatives against specific NSCLC cell lines and highlights their mechanisms of action.

Antimicrobial Research

Bactericidal Activity

This compound has demonstrated considerable antimicrobial activity against various bacterial strains. Studies have shown that it can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Clostridium welchii. The bactericidal efficacy was assessed through dilution tests, revealing that this compound exhibited a strong inhibitory effect compared to other aminoacridines .

Case Study: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.1 μg/mL |

| Clostridium welchii | 0.05 μg/mL |

This data illustrates the potency of this compound against specific bacterial pathogens.

Analyse Des Réactions Chimiques

Hydrolysis and Stability

2-Aminoacridine demonstrates remarkable thermal and hydrolytic stability compared to its C9-substituted analogs. Key findings include:

-

Alkaline Conditions : this compound remains intact when fused with moist sodium hydroxide at 200°C for 2 hours, whereas 9-aminoacridine derivatives undergo rapid hydrolysis to form acridones .

-

Acidic Conditions : In concentrated hydrochloric acid under pressure (120–125°C), this compound derivatives resist hydrolysis, unlike 9-aminoacridines, which decompose to yield acridones or hydroxylated products .

Table 1: Hydrolysis Comparison of Aminoacridine Isomers

| Reaction Conditions | This compound Stability | 9-Aminoacridine Stability |

|---|---|---|

| 5N KOH, boiling (2 hr) | Stable | Hydrolyzes to acridone |

| 1% HCl, 80–100°C (2–4 hr) | Stable | Partial decomposition |

This stability is attributed to reduced steric strain and favorable resonance stabilization at the C2 position .

Electrophilic Substitution Reactions

The amino group at C2 directs electrophilic attacks to specific positions on the acridine ring:

-

Nitration : Nitration occurs predominantly at the C4 position due to the electron-donating effect of the amino group, forming 2-amino-4-nitroacridine. This product is a precursor for further functionalization .

-

Sulfonation : Sulfonic acid groups are introduced at the C7 position under mild conditions (H₂SO₄, 50°C), yielding water-soluble derivatives .

Mechanistic Insight :

The amino group activates the acridine ring via resonance, directing incoming electrophiles to para and meta positions. Computational studies suggest that the C2 substitution reduces steric hindrance compared to C9 analogs, enhancing reaction efficiency .

Coordination and DNA Intercalation

This compound’s planar structure enables intercalation into DNA, disrupting replication and transcription:

-

DNA Binding : Forms stable complexes with double-stranded DNA, increasing the thermal denaturation temperature (∆Tm) by up to 8°C, as observed in calf thymus DNA studies .

-

Cationic Interactions : At physiological pH, the amino group protonates, facilitating electrostatic interactions with DNA’s phosphate backbone. This property is critical for its role as a topoisomerase-II inhibitor .

Table 2: DNA Binding Parameters of this compound

| Parameter | Value | Method |

|---|---|---|

| ∆Tm (calf thymus DNA) | +6–8°C | Thermal denaturation assay |

| Binding constant (K) | 1.2 × 10⁵ M⁻¹ | Fluorescence quenching |

Redox Behavior

Electrochemical studies reveal unique redox properties:

-

Oxidation : Undergoes a two-electron oxidation at +0.85 V (vs. Ag/AgCl), forming a cationic radical intermediate .

-

Reduction : Reduced at -1.2 V, generating a radical anion stabilized by the aromatic system .

Comparative Reactivity with 9-Aminoacridine

Table 3: Reactivity Comparison of Aminoacridine Isomers

| Property | This compound | 9-Aminoacridine |

|---|---|---|

| Hydrolytic Stability | High | Low |

| DNA Binding Affinity | Moderate (∆Tm +6–8°C) | High (∆Tm +10–12°C) |

| Electrophilic Nitration | C4 position | C2 position |

The C2 isomer’s lower DNA affinity but higher stability makes it suitable for long-term biochemical applications .

Propriétés

IUPAC Name |

acridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXPWBKKZFLMPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206818 | |

| Record name | 2-Acridinamine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-28-2 | |

| Record name | 2-Acridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acridinamine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACRIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ24NE6LYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.